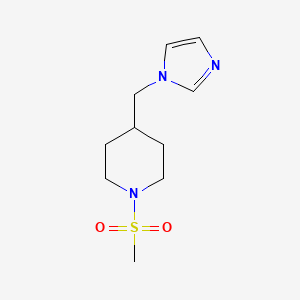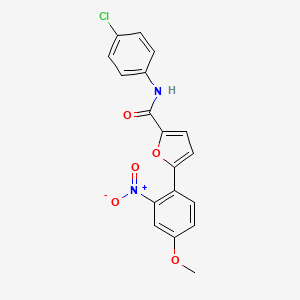![molecular formula C14H13NO3 B2541491 6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione CAS No. 160757-45-9](/img/structure/B2541491.png)
6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione" is a derivative of pyran-2,4-dione, which is a class of compounds known for their diverse biological activities and chemical properties. The structural motif of pyran-2,4-dione is characterized by a six-membered ring containing an oxygen atom and two carbonyl groups. The presence of the methyl and methylanilino substituents suggests potential for varied chemical reactivity and biological function.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions. For instance, the synthesis of 6-Methyl-3-benzylidene-5,6-dihydropyran-2,4-diones is achieved through Knoevenagel condensation with an arylaldehyde followed by recrystallization . Similarly, anilinomethylene derivatives are prepared by condensation of dihydropyran diones with substituted anilines and ethyl orthoformate . These methods indicate that the synthesis of the compound would likely involve a similar condensation strategy, possibly with a methylaniline derivative as a starting material.
Molecular Structure Analysis
The molecular structure of pyran-2,4-dione derivatives is often characterized by the presence of keto-enamine tautomers, as seen in the solid-state structure of a related compound . The planarity of the pyran ring and the entire molecule is a common feature, which is attributed to resonance effects that also lead to bond length averaging between single and double bonds . Intramolecular hydrogen bonding is another characteristic that can influence the molecular conformation and stability .
Chemical Reactions Analysis
Pyran-2,4-dione derivatives undergo various chemical reactions, including conjugate additions and hetero Diels-Alder reactions, with observed diastereoselectivities . The reactivity of these compounds can be further modified by introducing different substituents, which can lead to the formation of novel compounds with potential biological activities . The presence of an anilino group in the compound of interest suggests that it may also participate in similar reactions, potentially leading to a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran-2,4-dione derivatives are influenced by their molecular structure. The planarity and resonance within the molecule can affect its electronic properties and reactivity . The introduction of substituents like methyl and anilino groups can alter the compound's hydrophobicity, acidity, and potential for forming intramolecular and intermolecular interactions . These properties are crucial in determining the compound's behavior in chemical reactions and its potential applications in various fields, including medicinal chemistry.
Relevant Case Studies
Case studies involving pyran-2,4-dione derivatives often focus on their biological activities. For example, anilinomethylene derivatives have been tested for fungicidal activity against a range of fungi, showing some efficacy . The fluorescence properties of certain pyridinone compounds, which are structurally related to pyran-2,4-diones, have been explored for use as probes in biological pathways . These studies highlight the importance of understanding the chemical properties of these compounds to harness their potential in practical applications.
科学的研究の応用
Microwave-Assisted Synthesis
Microwave dielectric heating, combined with fractional product distillation, has been employed for the rapid preparation of pyranoquinolines, showcasing the efficiency of microwave-assisted synthesis techniques (Razzaq & Kappe, 2007). Similarly, microwave irradiation has facilitated the fast and efficient synthesis of cytotoxic dehydroacetic acid enamines, highlighting the method's potential for producing natural antiproliferative products (Seijas et al., 2014).
Cytotoxic and Antioxidant Activities
Studies have identified cytotoxic pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one derivatives from Phellinus igniarius, which exhibit selective cytotoxicity against human cancer cell lines, indicating their potential in cancer therapy (Mo et al., 2004). Another study synthesized β-lapachone derivatives, testing them in tumor models to identify compounds more potent than naturally occurring derivatives (Schaffner-Sabba et al., 1984).
Structural Analysis
Research on 3-[1-(Ethylamino)ethylidene]-6-methyl-3H-pyran-2,4-dione revealed its keto-enamine tautomeric structure in the solid state, supported by spectroscopic methods including IR and NMR, providing insights into the compound's chemical behavior (Xiao et al., 1993).
Synthesis of Derivatives
Efficient synthesis methods have been developed for pyranochromene derivatives using ZnO nanoparticles, demonstrating the advantages of solvent-free conditions for environmental safety and operational simplicity (Anaraki‐Ardakani, 2017). Another study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic properties against various cancer cell lines, indicating their potential as therapeutic agents (Deady et al., 2003).
特性
IUPAC Name |
4-hydroxy-6-methyl-3-[(4-methylphenyl)iminomethyl]pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-5-11(6-4-9)15-8-12-13(16)7-10(2)18-14(12)17/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNBSYRCYJIKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=C(OC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2541408.png)


![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholin-4-yl-5-nitrobenzoate](/img/structure/B2541412.png)

![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2541419.png)



![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)